molecular formula C10H8ClNO2S B2425814 6-Chloronaphthalene-2-sulfonamide CAS No. 103027-67-4

6-Chloronaphthalene-2-sulfonamide

Cat. No.: B2425814
CAS No.: 103027-67-4
M. Wt: 241.69
InChI Key: ZUQXVVVODVCZDQ-UHFFFAOYSA-N
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Description

6-Chloronaphthalene-2-sulfonamide is a chemical compound with the molecular formula C10H8ClNO2S. It is also known as 6-Chloro-2-naphthalenesulfonamide or N-(6-chloro-1-naphthyl)sulfanilamide. This compound is part of the naphthalenesulfonamide family, which is characterized by a naphthalene ring system substituted with a sulfonamide group. The presence of a chlorine atom at the 6-position of the naphthalene ring adds to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 2-Naphthalenesulfonamide, 6-chloro- is Coagulation factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. In addition, it also targets Calmodulin , Troponin C, slow skeletal and cardiac muscles , and Troponin I, cardiac muscle .

Mode of Action

2-Naphthalenesulfonamide, 6-chloro- interacts with its targets by acting as an antagonist This means it binds to its targets and inhibits their normal function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloronaphthalene-2-sulfonamide typically involves the following steps:

    Nucleophilic Substitution: Starting with 1-nitronaphthalene as a raw material, a nucleophilic substitution reaction is performed to introduce the sulfonamide group.

    Reaction with Triflic Anhydride: The intermediate compound is then reacted with triflic anhydride to introduce an easy leaving group, facilitating further reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloronaphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the substitution.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction reactions can lead to the formation of different naphthalene-based compounds .

Scientific Research Applications

6-Chloronaphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential role in modulating biological pathways, particularly those involving calmodulin, a calcium-binding messenger protein.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of anti-inflammatory and anti-cancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide: This compound is similar in structure but has an aminohexyl group instead of a sulfonamide group.

    N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide: Another similar compound with an aminobutyl group.

Uniqueness

6-Chloronaphthalene-2-sulfonamide is unique due to its specific substitution pattern and its ability to act as a calmodulin antagonist. This makes it particularly valuable in research focused on calmodulin-related pathways and potential therapeutic applications .

Properties

IUPAC Name

6-chloronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQXVVVODVCZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C=C1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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